Quinoline-2-carbonyl chloride

Catalog No.
S716100
CAS No.
50342-01-3
M.F
C10H6ClNO
M. Wt
191.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-2-carbonyl chloride

CAS Number

50342-01-3

Product Name

Quinoline-2-carbonyl chloride

IUPAC Name

quinoline-2-carbonyl chloride

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

InChI

InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H

InChI Key

WFVMVMAUXYOQSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl

Synthesis of Quinoline Derivatives

Quinoline-2-carbonyl chloride serves as a key building block in the synthesis of diverse quinoline derivatives, a class of heterocyclic compounds with a wide range of biological activities. These derivatives hold potential applications in various fields, including:

  • Medicinal chemistry: Quinoline derivatives exhibit a broad spectrum of pharmacological properties, making them attractive candidates for developing new drugs. Studies have shown their potential as anti-cancer agents, antimicrobials, and anti-inflammatory drugs [].
  • Material science: Quinoline-based materials have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their unique optical and electrical properties [].

The specific reactions employed for synthesizing quinoline derivatives from quinoline-2-carbonyl chloride can vary depending on the desired outcome. Some common methods include:

  • Friedel-Crafts acylation: This reaction involves reacting the chloride group of quinoline-2-carbonyl chloride with aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of substituted quinolines [].
  • Nucleophilic substitution: The reactive carbonyl chloride group can undergo nucleophilic substitution with various nucleophiles, such as amines, alcohols, or phenols, resulting in diverse quinoline derivatives with tailored functionalities [].

Research into Synthetic Techniques and Applications

Ongoing research explores the potential of quinoline-2-carbonyl chloride in developing new synthetic techniques and applications. This includes:

  • Optimizing reaction conditions: Researchers are continuously investigating ways to improve the efficiency and selectivity of reactions involving quinoline-2-carbonyl chloride to facilitate the production of desired quinoline derivatives in a more controlled and cost-effective manner [].
  • Exploring novel applications: The diverse functionalities that can be introduced through reactions with quinoline-2-carbonyl chloride open doors to exploring its potential in new areas beyond the established applications in medicinal chemistry and material science.

Quinoline-2-carbonyl chloride is a chemical compound belonging to the quinoline family, characterized by a fused double-ring structure that includes a benzene ring and a pyridine moiety. This compound is identified by its chemical formula C10H6ClNOC_{10}H_6ClNO and has a CAS number of 50342-01-3. Quinoline-2-carbonyl chloride serves as an important intermediate in organic synthesis, particularly for generating various quinoline derivatives that are utilized in medicinal and industrial chemistry applications. Its reactivity is notable, as it can undergo several chemical transformations, making it valuable in synthetic organic chemistry .

Quinoline-2-carbonyl chloride is likely to possess similar hazards as other acyl chlorides. Here are some safety concerns:

  • Corrosive:** It can irritate or damage skin, eyes, and mucous membranes upon contact [].
  • Lachrymator (tear inducer): Contact with vapors can cause tearing and eye irritation [].
  • Reacts violently with water: Releases hydrochloric acid fumes, which are toxic and corrosive [].

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines, leading to the formation of quinoline-2-carboxamides.
  • Hydrolysis: Reacting with water results in the formation of quinoline-2-carboxylic acid.
  • Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride to yield quinoline-2-methanol.

These reactions highlight its versatility and potential for further functionalization in synthetic pathways .

Quinoline-2-carbonyl chloride exhibits significant biological activity, particularly in cancer research. It targets cancer cells through various mechanisms:

  • Inhibition of Tumor Growth: This compound may induce cell cycle arrest and trigger apoptosis, thereby inhibiting the proliferation of tumor cells.
  • Disruption of Angiogenesis: It can interfere with the formation of new blood vessels that tumors require for growth.
  • Modulation of Biochemical Pathways: Quinoline derivatives, including this compound, affect pathways related to cell migration and nuclear receptor responsiveness, enhancing their potential as therapeutic agents .

The synthesis of quinoline-2-carbonyl chloride can be achieved through several methods:

  • Thionyl Chloride Reaction: A common approach involves reacting quinoline-2-carboxylic acid with thionyl chloride under reflux conditions:
    Quinoline 2 carboxylic acid+Thionyl chlorideQuinoline 2 carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{Quinoline 2 carboxylic acid}+\text{Thionyl chloride}\rightarrow \text{Quinoline 2 carbonyl chloride}+\text{Sulfur dioxide}+\text{Hydrogen chloride}
  • Industrial Production: In industrial settings, continuous flow reactors are often employed to optimize yields and purity while maintaining controlled reaction conditions .

Quinoline-2-carbonyl chloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing bioactive compounds with potential anti-cancer properties.
  • Agricultural Chemistry: The compound may be utilized in developing pesticides or herbicides due to its biological activity.
  • Material Science: Its derivatives are explored for applications in dyes and pigments owing to their unique chemical properties .

Research on quinoline-2-carbonyl chloride has indicated its interactions with various biological targets. Studies have shown that its derivatives can modulate enzyme activity and influence cellular signaling pathways, which is crucial for understanding their therapeutic potential. Interaction studies often focus on how these compounds affect cancer cell lines and other biological systems, providing insights into their mechanisms of action .

Several compounds share structural similarities with quinoline-2-carbonyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
QuinolineBase structureSimple fused ring without carbonyl group
4-HydroxyquinolineHydroxy derivativeContains hydroxyl group, enhancing solubility
Quinoline-2-carboxylic acidCarboxylic derivativeContains carboxylic acid functionality
IsoquinolineStructural isomerDifferent nitrogen placement in the ring structure
8-HydroxyquinolineHydroxy derivativeExhibits different biological activities due to position

Quinoline-2-carbonyl chloride stands out due to its reactive carbonyl group, which enhances its utility in synthetic chemistry compared to other similar compounds. Its ability to undergo nucleophilic substitution makes it particularly valuable for further functionalization .

Thionyl Chloride-Mediated Synthesis

The most widely reported method for synthesizing quinoline-2-carbonyl chloride involves the conversion of quinoline-2-carboxylic acid using thionyl chloride as the chlorinating agent. This classical approach typically employs an excess of thionyl chloride with dimethylformamide serving as a catalyst to facilitate the transformation. The reaction mechanism proceeds through the initial formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group in the carboxylic acid.

The standard procedure involves suspending quinoline-2-carboxylic acid in excess thionyl chloride at room temperature, followed by the addition of a few drops of dimethylformamide. The reaction mixture is then refluxed for approximately three hours, after which the volatile components are removed under reduced pressure to isolate the crude acid chloride product. This method has been extensively documented in synthetic literature and provides a reliable route to the target compound, though it is not without complications.

The mechanism of thionyl chloride activation involves several key steps. Initially, the carboxylic acid undergoes nucleophilic attack on the sulfur center of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently undergoes chloride-mediated nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired acid chloride along with the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Oxalyl Chloride as an Alternative Reagent

Oxalyl chloride has emerged as a preferred alternative to thionyl chloride for the synthesis of quinoline-2-carbonyl chloride, particularly due to its milder reaction conditions and reduced tendency to cause unwanted chlorination of the quinoline ring system. The use of oxalyl chloride typically involves conducting the reaction in dichloromethane or tetrahydrofuran at room temperature, with catalytic amounts of dimethylformamide to promote the transformation.

The advantages of oxalyl chloride over thionyl chloride include its superior selectivity and the formation of gaseous byproducts that facilitate product isolation. When oxalyl chloride reacts with carboxylic acids, it produces hydrogen chloride, carbon dioxide, and carbon monoxide as the only byproducts, all of which are easily removed from the reaction mixture. This clean reaction profile makes oxalyl chloride particularly attractive for laboratory-scale syntheses where product purity is paramount.

The mechanism of oxalyl chloride-mediated acid chloride formation involves the initial reaction between dimethylformamide and oxalyl chloride to form an activated intermediate. This intermediate, often referred to as the Vilsmeier reagent, subsequently reacts with the carboxylic acid to produce the desired acid chloride. The process is characterized by the loss of carbon dioxide and carbon monoxide during the reaction, which helps drive the equilibrium toward product formation.

Quinoline-2-carbonyl chloride (Chemical Abstracts Service Registry Number: 50342-01-3) possesses the molecular formula C₁₀H₆ClNO with a molecular weight of 191.61 grams per mole [1]. The compound is systematically named quinoline-2-carbonyl chloride according to International Union of Pure and Applied Chemistry nomenclature, though it is commonly referred to as quinaldoyl chloride or 2-quinolinecarbonyl chloride [1].

The molecular structure comprises a quinoline ring system substituted at the 2-position with a carbonyl chloride functional group [1]. The quinoline core consists of a benzene ring fused to a pyridine ring, forming a bicyclic aromatic heterocycle [2] [3]. The carbonyl chloride substituent introduces an electrophilic center that significantly influences the compound's reactivity and spectroscopic properties .

Computational studies utilizing density functional theory calculations have been employed extensively for quinoline derivatives to elucidate optimal molecular geometries [5]. The B3LYP functional combined with 6-311+G(2d,p) basis sets has proven particularly effective for predicting structural parameters of quinoline-based compounds [5]. These calculations typically reveal planar conformations for the quinoline ring system with minimal deviation from planarity [5].

The carbon-oxygen double bond in the carbonyl group exhibits characteristic bond lengths of approximately 1.17-1.18 Angstroms, while the carbon-chlorine bond distance measures approximately 1.74-1.76 Angstroms based on similar acyl chloride structures [6]. The quinoline ring system maintains typical aromatic bond distances, with carbon-carbon bonds ranging from 1.39 to 1.42 Angstroms and the carbon-nitrogen bond measuring approximately 1.31 Angstroms [3].

Structural ParameterExpected ValueMethod
Molecular Weight191.61 g/molExperimental
C=O Bond Length1.17-1.18 ÅComputational
C-Cl Bond Length1.74-1.76 ÅComputational
C-N Bond Length1.31 ÅExperimental/Computational
Quinoline Ring Planarity<5° deviationComputational

Vibrational Spectroscopy (Fourier Transform Infrared) and Electronic Absorption Profiles

The Fourier Transform Infrared spectrum of quinoline-2-carbonyl chloride exhibits several characteristic absorption bands that facilitate structural identification [7] [8]. The most prominent feature appears in the carbonyl stretching region, where acyl chlorides typically absorb between 1800-1820 wavenumbers due to the electron-withdrawing effect of the chlorine atom [7] [9].

The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, characteristic of the quinoline ring system [7] [10]. Multiple bands in this region reflect the various aromatic hydrogen environments present in the molecule [10]. The aromatic carbon-carbon stretching modes appear between 1580-1620 wavenumbers, providing evidence for the conjugated quinoline framework [11] [9].

The carbon-nitrogen stretching vibration of the quinoline ring occurs in the 1300-1400 wavenumber range [12]. Additionally, the carbon-chlorine stretching mode appears as a medium-intensity band between 700-800 wavenumbers, confirming the presence of the acyl chloride functionality [12] [10].

Vibrational ModeWavenumber RangeIntensityAssignment
C=O stretch1800-1820 cm⁻¹StrongAcyl chloride carbonyl
C-H aromatic stretch3000-3100 cm⁻¹MediumQuinoline ring
C=C aromatic stretch1580-1620 cm⁻¹MediumQuinoline framework
C-N stretch1300-1400 cm⁻¹MediumQuinoline nitrogen
C-Cl stretch700-800 cm⁻¹MediumAcyl chloride

Electronic absorption spectroscopy reveals multiple transition bands characteristic of the quinoline chromophore [13] [14]. The primary π-π* transition associated with the quinoline ring system appears between 270-300 nanometers [13] [15]. A second absorption band corresponding to the n-π* transition of the quinoline nitrogen occurs at longer wavelengths, typically between 310-330 nanometers [16] [15].

The carbonyl group contributes additional electronic transitions in the ultraviolet region, with π-π* transitions typically observed between 220-250 nanometers [17] [18]. The combination of quinoline and carbonyl chromophores results in a complex absorption profile that can be utilized for quantitative analysis [14] [15].

Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in quinoline-2-carbonyl chloride [19] [20]. The quinoline ring system exhibits characteristic chemical shifts that reflect the electronic environment of each aromatic hydrogen [21] [22].

The hydrogen at position 3 of the quinoline ring appears most downfield, typically between 8.5-9.0 parts per million, due to its proximity to both the electron-deficient nitrogen and the electron-withdrawing carbonyl group [19] [21]. The hydrogen at position 4 resonates between 7.8-8.2 parts per million, while the remaining aromatic hydrogens (positions 5, 6, 7, and 8) appear in the 7.2-7.8 parts per million region [22] [23].

The absence of an aldehydic proton distinguishes this compound from the corresponding aldehyde, confirming the acyl chloride structure [19] [20]. Coupling patterns between adjacent aromatic protons provide additional structural confirmation through two-dimensional Nuclear Magnetic Resonance techniques [24] [25].

Proton PositionChemical Shift (ppm)MultiplicityAssignment
H-38.5-9.0Doubletα to nitrogen and carbonyl
H-47.8-8.2Doubletβ to nitrogen
H-57.2-7.8MultipletBenzene ring
H-67.2-7.8MultipletBenzene ring
H-77.2-7.8MultipletBenzene ring
H-87.2-7.8MultipletBenzene ring

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon as the most downfield signal, appearing between 160-170 parts per million [20] [22]. The aromatic carbons of the quinoline ring span the 120-150 parts per million region, with quaternary carbons appearing slightly downfield compared to tertiary carbons [22] [23].

The carbon bearing the carbonyl substituent (C-2) appears in the 145-160 parts per million range, reflecting its quaternary nature and proximity to the electron-withdrawing carbonyl group [20] [5]. Detailed assignments can be achieved through heteronuclear correlation experiments that establish carbon-hydrogen connectivity [24] [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of quinoline-2-carbonyl chloride reveals characteristic fragmentation patterns that facilitate structural elucidation [26] [27]. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the intact molecular structure [1] [27].

The base peak typically results from loss of the chlorine atom, yielding a fragment ion at mass-to-charge ratio 156 [26] [28]. This fragmentation represents the formation of a quinoline-2-carbonyl cation, which exhibits enhanced stability due to resonance delocalization [28] [29].

Additional fragmentation pathways include loss of carbon monoxide from the acyl cation, producing a quinoline radical cation at mass-to-charge ratio 129 [27] [30]. This fragment corresponds to the molecular ion of quinoline itself and represents a significant diagnostic ion for quinoline-containing compounds [27] [30].

The fragmentation pattern also includes loss of hydrogen chloride from the molecular ion, resulting in a peak at mass-to-charge ratio 155 [26] [31]. Secondary fragmentations of the quinoline ring system produce characteristic low-mass fragments that aid in structural confirmation [30].

Fragment Ionm/z ValueStructureRelative Intensity
[M]⁺191Molecular ionMedium
[M-Cl]⁺156Quinoline-2-carbonyl⁺High (base peak)
[M-COCl]⁺129Quinoline⁺Medium
[M-HCl]⁺155Dehydrochlorinated molecular ionLow
Ring fragments<100Various quinoline fragmentsVariable

Nucleophilic Acyl Substitution Reactions with Amines and Alcohols

Quinoline-2-carbonyl chloride exhibits characteristic reactivity patterns typical of acyl chlorides, readily undergoing nucleophilic acyl substitution reactions with various nucleophiles including amines and alcohols [2]. The compound's high electrophilicity stems from the electron-withdrawing effects of both the chlorine atom and the quinoline ring system, which creates a highly polarized carbonyl carbon susceptible to nucleophilic attack .

Reaction with Primary and Secondary Amines

The reaction of quinoline-2-carbonyl chloride with primary amines proceeds through a classical addition-elimination mechanism to yield quinoline-2-carboxamides [4]. Primary anilines react under mild conditions in the presence of triethylamine as a base, typically in toluene at room temperature, achieving yields of 80-95% within 24 hours [4]. The mechanism involves initial nucleophilic attack by the amine nitrogen at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride ion to regenerate the carbonyl functionality [2] [5].

Secondary amines demonstrate similar reactivity patterns, generally producing secondary carboxamides in yields ranging from 85-90% . The reaction tolerates various substitution patterns on both aliphatic and aromatic amines, though steric hindrance around the nitrogen center can reduce reaction rates [4]. Notably, the quinoline ring system influences the electronic properties of the resulting amides, often enhancing their biological activity compared to simpler aromatic analogues [6].

Alcohol Nucleophiles and Ester Formation

Alcohols react with quinoline-2-carbonyl chloride under similar conditions to produce quinoline-2-carboxylic acid esters . Primary and secondary alcohols demonstrate good reactivity in the presence of triethylamine base, typically employing dichloromethane as solvent at room temperature . Yields for ester formation generally range from 75-85%, with primary alcohols showing slightly higher reactivity than secondary alcohols due to reduced steric hindrance .

The mechanism follows the same addition-elimination pathway observed with amine nucleophiles, with the alcohol oxygen serving as the nucleophilic center [5]. Computational studies using density functional theory have revealed that the transition state for alcohol nucleophilic attack exhibits a distorted tetrahedral geometry, with partial bond formation to the nucleophile and partial bond breaking to the chloride leaving group [8].

Mechanistic Analysis and Transition State Studies

Detailed mechanistic investigations using both experimental and computational approaches have established that quinoline-2-carbonyl chloride follows a concerted nucleophilic substitution mechanism [8] [5]. The reaction proceeds through a single transition state without formation of discrete intermediates, consistent with the high reactivity of acyl chlorides [8]. Density functional theory calculations indicate that the transition state geometry involves significant charge development on both the nucleophile and the leaving chloride group [8].

Kinetic isotope effect studies have demonstrated primary isotope effects when deuterated nucleophiles are employed, confirming that bond formation to the nucleophile occurs in the rate-determining step [8]. The activation energies for nucleophilic substitution typically range from 12-18 kcal/mol, depending on the nature of the nucleophile and reaction conditions [8] [9].

Hydrolysis Kinetics and Stability in Aqueous Media

The hydrolysis of quinoline-2-carbonyl chloride in aqueous media represents a fundamental nucleophilic acyl substitution reaction with water serving as the nucleophile [10]. This transformation yields quinoline-2-carboxylic acid as the primary product along with hydrogen chloride . The reaction kinetics and mechanism are strongly influenced by solution pH, ionic strength, and temperature [10] [12].

pH-Dependent Hydrolysis Kinetics

The hydrolysis rate of quinoline-2-carbonyl chloride exhibits pronounced pH dependence, with markedly different kinetic profiles observed under acidic, neutral, and basic conditions [10] [13]. Under acidic conditions (pH 1-3), the reaction proceeds with half-lives of 5-15 minutes and rate constants on the order of 1.2 × 10⁻² M⁻¹s⁻¹ [10]. The mechanism under these conditions involves acid-catalyzed activation of the water nucleophile through protonation [8].

Neutral aqueous conditions (pH 6-8) result in significantly slower hydrolysis rates, with half-lives extending to 60-180 minutes and rate constants of approximately 3.4 × 10⁻⁴ M⁻¹s⁻¹ [10] [13]. The reaction proceeds through direct nucleophilic attack by water molecules without catalytic assistance, representing the intrinsic reactivity of the acyl chloride functionality [10].

Basic conditions (pH 9-12) dramatically accelerate the hydrolysis process, with half-lives reduced to 2-10 minutes and rate constants reaching 8.7 × 10⁻² M⁻¹s⁻¹ [10]. Under strongly basic conditions (pH >12), the reaction becomes extremely rapid with half-lives less than one minute and rate constants of 2.1 × 10⁻¹ M⁻¹s⁻¹ [10]. The enhanced reactivity under basic conditions results from hydroxide ion acting as a more potent nucleophile than water [8].

Temperature Effects and Activation Parameters

Temperature studies reveal that the hydrolysis of quinoline-2-carbonyl chloride follows Arrhenius kinetics across the range of 15-55°C [10] [12]. Activation energies vary with pH conditions, ranging from 45-52 kJ/mol under neutral conditions to 35-42 kJ/mol under basic conditions [10]. The lower activation energies under basic conditions reflect the enhanced nucleophilicity of hydroxide ion compared to water [8].

Thermodynamic parameters determined from temperature-dependent kinetic studies indicate negative activation entropies ranging from -85 to -120 J/mol·K, consistent with the associative nature of the nucleophilic substitution mechanism [8] [9]. The large negative entropy values reflect the organized transition state structure required for simultaneous bond formation and breaking [8].

Solvent Effects and Ionic Strength Dependencies

The hydrolysis kinetics show moderate sensitivity to ionic strength variations, with rate constants increasing by 15-25% as ionic strength increases from 0.01 to 1.0 M [10]. This behavior is consistent with the development of charge separation in the transition state, which is stabilized by increased ionic strength [8].

Cosolvent studies using water-alcohol mixtures demonstrate that the reaction rate decreases as the proportion of organic cosolvent increases [12]. This trend reflects the reduced nucleophilicity of water in less polar media and the decreased solvation of the charged transition state [8] [9].

Coordination Chemistry with Transition Metals (Rhodium, Lanthanides, Platinum)

Quinoline-2-carboxylate, the hydrolysis product of quinoline-2-carbonyl chloride, demonstrates rich coordination chemistry with various transition metals and lanthanides [15] [16]. The ligand's bidentate nature, featuring both nitrogen and oxygen donor atoms, enables formation of stable chelate complexes with diverse structural motifs and interesting physical properties [15] [17].

Rhodium Complexes and Catalytic Applications

Rhodium(I) complexes containing quinoline-2-carboxylate ligands have been extensively studied for their catalytic properties in carbonylation reactions [18]. The complex carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium exhibits a square planar coordination geometry with the quinoline ligand functioning as a bidentate chelate [18].

These rhodium complexes demonstrate significant catalytic activity in the conversion of methanol to acetic acid and methyl acetate under mild conditions [18] [19]. The quinoline-2-carboxylate ligand stabilizes the rhodium center while providing electronic tuning through the extended conjugated system [18]. Mechanistic studies indicate that the catalytic cycle involves reversible carbon monoxide insertion and methyl migration steps [18].

The rhodium center in these complexes adopts a square planar geometry with two cis carbonyl ligands, one chloride, and the nitrogen donor of the quinoline ligand [18] [19]. X-ray crystallographic analysis reveals interesting intermolecular rhodium-rhodium interactions with distances of approximately 3.57 Å, indicating weak but significant metal-metal contacts that influence the solid-state packing [18].

Lanthanide Coordination Complexes

Lanthanide ions form remarkably diverse structural motifs with quinoline-2-carboxylate ligands, ranging from discrete monomeric complexes to extended polymeric networks [15] [17] [20]. The europium complex [Eu(qlc)₂(phen)(H₂O)₂]⁺ exhibits intense red luminescence at 613 nm, making it attractive for optical applications [15] [21].

The coordination geometry around lanthanide centers typically involves 8-9 coordination sites, accommodating the large ionic radii of these metals [15] [17]. Europium(III) complexes demonstrate characteristic ⁵D₀→⁷F transitions with luminescence lifetimes ranging from 283 to 1095 microseconds depending on the coordination environment [15]. The presence of 1,10-phenanthroline as an auxiliary ligand enhances the luminescence intensity through antenna effects [15].

Terbium(III) and dysprosium(III) analogues exhibit green and yellow luminescence respectively, with the quinoline-2-carboxylate ligand serving as an effective sensitizer for lanthanide emission [15] [17]. These complexes have been successfully incorporated into polymethyl methacrylate matrices to produce luminescent hybrid materials with potential applications in display technologies [15].

Platinum Coordination and Anticancer Activity

Platinum(II) complexes incorporating quinoline-2-carboxylate ligands have attracted considerable attention due to their promising anticancer properties [16] [22] [23]. The complex chlorido(piperidine-κN)(quinoline-2-carboxylato-κ²N,O)platinum(II) exhibits a square planar coordination geometry with the quinoline ligand functioning as a bidentate chelate [16] [22].

Crystallographic analysis reveals that the platinum center is coordinated by the quinoline nitrogen, carboxylate oxygen, piperidine nitrogen, and chloride ion in a slightly distorted square planar arrangement [16] [22]. The complex demonstrates significant anticancer activity against multiple human cancer cell lines including HepG2, RD, MCF7, and Fl cells with IC₅₀ values ranging from 2.59 to 5.60 μg/mL [16] [23].

The mechanism of anticancer activity appears to involve DNA binding through intercalation of the quinoline ring system and coordination of platinum to nucleotide bases [16] [23]. The bidentate coordination mode of the quinoline-2-carboxylate ligand provides enhanced stability compared to monodentate ligands while maintaining sufficient lability for biological interactions [16] [22].

Role in Friedländer Quinoline Synthesis and Heterocyclic Annulation

The Friedländer quinoline synthesis represents one of the most important applications of quinoline-2-carbonyl chloride derivatives in heterocyclic chemistry [24] [25] [26]. This classical condensation reaction enables the construction of diverse quinoline frameworks through the reaction of 2-aminobenzaldehydes or 2-aminoketones with carbonyl compounds containing active methylene groups [24] [27] [28].

Classical Friedländer Mechanism and Substrate Scope

The Friedländer synthesis proceeds through a well-established mechanism involving initial imine formation between the amino group and the carbonyl partner, followed by intramolecular aldol condensation and cyclodehydration [24] [26] [27]. When quinoline-2-carbonyl chloride serves as a precursor, it must first undergo hydrolysis to quinoline-2-carboxylic acid, which can then be decarboxylated or further functionalized [26] [29].

The reaction demonstrates broad substrate tolerance, accommodating various electron-donating and electron-withdrawing substituents on both the 2-aminocarbonyl component and the active methylene partner [24] [27] [28]. Typical reaction conditions involve heating in polar protic solvents such as ethanol or employing solid acid catalysts under solvent-free conditions [27] [28].

Recent mechanistic studies using density functional theory calculations have provided detailed insights into the transition state structures and energy barriers associated with each step of the Friedländer annulation [27] [28]. The rate-determining step typically involves the cyclization process, with activation energies ranging from 25-35 kcal/mol depending on substituent effects [28].

Modern Catalytic Variants and Green Approaches

Contemporary developments in Friedländer synthesis have focused on developing more sustainable catalytic systems and reaction conditions [25] [30] [27]. Metal-free heterogeneous catalysts based on functionalized carbon nitride have shown remarkable activity, with rate constants exceeding 1.19 × 10⁻⁶ mol g⁻¹ s⁻¹ [28]. These catalysts incorporate both Brønsted acid and base sites, enabling efficient substrate activation and product formation [28].

Electrochemical variants of the Friedländer reaction have emerged as particularly attractive alternatives to traditional thermal methods [30]. These approaches employ constant-current electrolysis to promote the cyclization process under mild conditions without requiring harsh oxidants or elevated temperatures [30]. The electrochemical method demonstrates excellent atom economy and produces minimal waste byproducts [30].

Microwave-assisted protocols have also proven highly effective for accelerating Friedländer quinoline synthesis [25] [27]. These methods typically achieve complete conversion within 1-2 hours compared to 6-24 hours required for conventional thermal heating [27]. The enhanced reaction rates result from selective heating of polar intermediates and more efficient energy transfer [25] [27].

Annulation Reactions and Structural Diversity

Beyond the classical Friedländer synthesis, quinoline-2-carbonyl chloride derivatives participate in various annulation reactions to construct polycyclic quinoline systems [25] [31] [32]. Copper-catalyzed [5+1] annulation reactions with 2-ethynylanilines provide access to quinoline derivatives bearing ester substituents at the 2-position [31]. These reactions proceed through initial coordination of the alkyne to copper, followed by nucleophilic attack and cyclization [31].

Palladium-catalyzed annulation reactions enable the formation of complex quinoline frameworks through C-H activation processes [25] [32] [33]. The [4+2] benzannulation of pyridones with quinoline derivatives demonstrates the versatility of these transition metal-catalyzed approaches [33]. These methods typically proceed under mild conditions and tolerate a wide range of functional groups [25] [33].

The regioselectivity of annulation reactions can be controlled through careful choice of reaction conditions and catalyst systems [25] [32]. Electronic and steric effects of substituents play crucial roles in determining the preferred regioisomer, with computational studies providing valuable insights into the factors governing selectivity [32] [33].

Research Findings and Data Analysis

The comprehensive investigation of quinoline-2-carbonyl chloride reactivity reveals several key mechanistic insights supported by both experimental and computational evidence. Kinetic studies demonstrate that nucleophilic acyl substitution reactions follow second-order kinetics with rate constants varying significantly based on nucleophile basicity and steric factors [2] [8]. The correlation between nucleophile pKa values and reaction rates follows a Brønsted relationship with β values of 0.3-0.4, indicating moderate charge development in the transition state [8].

Hydrolysis kinetic data establish clear pH dependencies with rate enhancements of 10²-10³ fold under basic conditions compared to neutral media [10] [12]. The observed ionic strength effects and temperature dependencies provide strong evidence for an associative mechanism with significant charge separation in the transition state [10] [8]. Computational studies using density functional theory methods confirm the concerted nature of these reactions and provide quantitative predictions of activation barriers that agree well with experimental observations [8] [9].

The coordination chemistry investigations reveal that quinoline-2-carboxylate functions as a versatile ligand capable of adopting various binding modes depending on the metal center and auxiliary ligands present [15] [16]. Luminescence studies of lanthanide complexes demonstrate quantum yields ranging from 0.015 to 0.558, with the highest values observed for europium complexes containing phenanthroline co-ligands [15] [17]. These findings establish clear structure-property relationships that enable rational design of new luminescent materials [15] [17].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Quinoline-2-carbonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types